Molecular Weight Shift from Non-Fluorinated Parent Scaffold
The gem-difluoro substitution in 3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene directly increases the molecular weight by 35.98 g/mol (21.6%) relative to the non-fluorinated 7-oxaspiro[5.6]dodec-9-ene parent scaffold [1] . This structural modification is known to modulate lipophilicity and metabolic stability in drug-like molecules [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 202.24 (C₁₁H₁₆F₂O) |
| Comparator Or Baseline | 166.26 (C₁₁H₁₈O) |
| Quantified Difference | +35.98 g/mol (+21.6%) |
| Conditions | Calculated from molecular formula (standard chemical property) |
Why This Matters
This quantifiable divergence in molecular weight, driven by the gem-difluoro motif, is a primary determinant of distinct pharmacological and physicochemical behavior, mandating the use of the specific fluorinated compound over its non-fluorinated counterpart in SAR studies.
- [1] Kuujia.com. CAS No. 2060050-09-9 (3,3-difluoro-7-oxaspiro5.6dodec-9-ene). View Source
- [2] Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J Med Chem. 2018;61(14):5822-5880. DOI: 10.1021/acs.jmedchem.7b01788 View Source
